N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl
Brand Name:
Vulcanchem
CAS No.:
173094-23-0
VCID:
VC0068776
InChI:
InChI=1S/C36H38N4O8/c41-21-31(43)37-27-17-9-7-15-25(27)35(47)39-29(19-23-11-3-1-4-12-23)33(45)34(46)30(20-24-13-5-2-6-14-24)40-36(48)26-16-8-10-18-28(26)38-32(44)22-42/h1-18,29-30,33-34,41-42,45-46H,19-22H2,(H,37,43)(H,38,44)(H,39,47)(H,40,48)/t29-,30-,33-,34+/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO
Molecular Formula:
C36H38N4O8
Molecular Weight:
654.7 g/mol
N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl
CAS No.: 173094-23-0
Main Products
VCID: VC0068776
Molecular Formula: C36H38N4O8
Molecular Weight: 654.7 g/mol
CAS No. | 173094-23-0 |
---|---|
Product Name | N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl |
Molecular Formula | C36H38N4O8 |
Molecular Weight | 654.7 g/mol |
IUPAC Name | N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]amino]-1,6-diphenylhexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
Standard InChI | InChI=1S/C36H38N4O8/c41-21-31(43)37-27-17-9-7-15-25(27)35(47)39-29(19-23-11-3-1-4-12-23)33(45)34(46)30(20-24-13-5-2-6-14-24)40-36(48)26-16-8-10-18-28(26)38-32(44)22-42/h1-18,29-30,33-34,41-42,45-46H,19-22H2,(H,37,43)(H,38,44)(H,39,47)(H,40,48)/t29-,30-,33-,34+/m0/s1 |
Standard InChIKey | VCKXFROSAYMEHX-DCSZGZOJSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
SMILES | C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
Canonical SMILES | C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)CO)O)O)NC(=O)C4=CC=CC=C4NC(=O)CO |
Synonyms | N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[[2-[(2-hydroxyacetyl)amino]benzoyl]a mino]-1,6-diphenyl-hexan-2-yl]-2-[(2-hydroxyacetyl)amino]benzamide |
PubChem Compound | 468431 |
Last Modified | Nov 11 2021 |
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